2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is a complex organic compound featuring an oxirane ring, a benzenesulfinyl group, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of a suitable alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions . The presence of benzenesulfinyl and phenylsulfanyl groups requires careful selection of starting materials and reaction conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and sulfinyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent formation of covalent bonds with target molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)ethylsulfanylbenzene: Similar structure but lacks the oxirane ring.
Benzenesulfinyl derivatives: Compounds with similar sulfinyl groups but different substituents.
Uniqueness
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is unique due to the presence of both the oxirane ring and the benzenesulfinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
106672-58-6 |
---|---|
Molecular Formula |
C22H20O2S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-3-phenyl-2-(2-phenylsulfanylethyl)oxirane |
InChI |
InChI=1S/C22H20O2S2/c23-26(20-14-8-3-9-15-20)22(16-17-25-19-12-6-2-7-13-19)21(24-22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
InChI Key |
CHNNVCCIFDEOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(CCSC3=CC=CC=C3)S(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.